molecular formula C24H19NO3S B2809055 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid CAS No. 749214-70-8

3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid

Cat. No.: B2809055
CAS No.: 749214-70-8
M. Wt: 401.48
InChI Key: KRFDRGKRBQQYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid is a useful research compound. Its molecular formula is C24H19NO3S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Agents : A study by Sharma et al. (2012) discussed the synthesis of compounds structurally similar to 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid, showing significant antibacterial properties. They were tested against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Sharma et al., 2012).

  • Enantioselective Synthesis : Arvanitis et al. (1998) focused on enantioselective synthesis involving similar compounds, which is a crucial aspect in developing pharmaceuticals with better efficacy and reduced side effects (Arvanitis et al., 1998).

  • Antitumor Activity : Research by Yurttaş et al. (2015) involved synthesizing derivatives with a similar structural framework, demonstrating considerable anticancer activity against various cancer cell lines. This highlights the potential of such compounds in cancer therapy (Yurttaş et al., 2015).

  • Anti-inflammatory Activity : Srivastav et al. (2009) synthesized derivatives for investigating their anti-inflammatory and antibacterial activity. This implies its potential use in treating inflammation-related conditions (Srivastav et al., 2009).

  • Microwave-Mediated Synthesis : A study by Darweesh et al. (2016) demonstrated efficient microwave-mediated synthesis of related heterocycles, which is significant for streamlining pharmaceutical production processes (Darweesh et al., 2016).

  • Antimicrobial Screening : Deohate et al. (2013) synthesized bis-benzothiazole derivatives, which were tested for biological activity against various microorganisms, suggesting their use in antimicrobial therapies (Deohate et al., 2013).

  • Three-Component Reaction Synthesis : Sheikholeslami-Farahani et al. (2013) used a three-component reaction for synthesizing α-benzothiazole acyloxyamides, demonstrating an efficient synthetic route for similar compounds (Sheikholeslami-Farahani et al., 2013).

  • Biological Activities : Anuba et al. (2019) explored the synthesis and characterization of related compounds, assessing their antioxidant and anticancer activities. This suggests potential applications in treating oxidative stress-related disorders and cancer (Anuba et al., 2019).

Properties

IUPAC Name

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-phenylmethoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-8-4-5-9-22(21)29-24)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFDRGKRBQQYEB-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/CC(=O)O)\C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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